cis-Dichlorobis(isopropylamine) platinum(II)
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Overview
Description
cis-Dichlorobis(isopropylamine) platinum(II): is a platinum-based coordination complex with the chemical formula C₆H₁₈Cl₂N₂Pt . This compound is known for its square planar geometry and is used in various chemical and biological applications. It is a derivative of platinum(II) and is characterized by the presence of two chloride ions and two isopropylamine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(isopropylamine) platinum(II) typically involves the reaction of cis-dichlorobis(dimethylsulphide)platinum(II) with isopropylamine in an appropriate solvent such as methanol or dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Dichlorobis(isopropylamine) platinum(II) can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: This compound can be reduced to form various platinum-containing species.
Substitution: The chloride ligands in cis-Dichlorobis(isopropylamine) platinum(II) can be substituted by other ligands such as dimethyl sulfoxide or benzonitrile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as ascorbic acid and cysteine are commonly used.
Substitution: Ligand exchange reactions often use solvents like methanol, dichloromethane, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
Scientific Research Applications
cis-Dichlorobis(isopropylamine) platinum(II) has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Dichlorobis(isopropylamine) platinum(II) involves its interaction with cellular components. It is hypothesized that the compound exerts its effects by binding to DNA and proteins, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.
Comparison with Similar Compounds
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(benzonitrile)platinum(II)
Comparison:
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of isopropylamine. Used as a catalyst in different reactions .
- cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands, making it bulkier and used in different catalytic applications .
- cis-Dichlorobis(benzonitrile)platinum(II): Contains benzonitrile ligands and is used in various organic synthesis reactions .
cis-Dichlorobis(isopropylamine) platinum(II) is unique due to its specific ligand environment, which influences its reactivity and applications in both biological and chemical contexts.
Properties
CAS No. |
44983-28-0 |
---|---|
Molecular Formula |
C6H16Cl2N2Pt |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Canonical SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
41637-05-2 | |
Origin of Product |
United States |
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